An In-depth Technical Guide to 2,4-Dinitro-2'-methoxydiphenylamine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2,4-Dinitro-2'-methoxydiphenylamine: Properties, Synthesis, and Analysis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the physical and chemical properties of 2,4-Dinitro-2'-methoxydiphenylamine. As a specialized aromatic amine, understanding its characteristics is crucial for its application as a versatile chemical intermediate.
Chemical Identity and Structure
2,4-Dinitro-2'-methoxydiphenylamine is an organic compound characterized by a diphenylamine core structure. One phenyl ring is substituted with two nitro groups at the 2 and 4 positions, while the other phenyl ring bears a methoxy group at the 2' position. This substitution pattern dictates its chemical reactivity and physical properties.
Key Identifiers:
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IUPAC Name: N-(2-methoxyphenyl)-2,4-dinitroaniline
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CAS Number: 14038-08-5[1]
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EC Number: 654-233-3[1]
Physicochemical Properties
Quantitative data for 2,4-Dinitro-2'-methoxydiphenylamine is not extensively documented in publicly available literature. Sigma-Aldrich, for instance, supplies this compound for early discovery research without providing analytical data, placing the onus of identity and purity confirmation on the buyer.[2] However, we can infer its properties from closely related analogs such as 2,4-Dinitro-4'-methoxydiphenylamine and 2,4-dinitrodiphenylamine.
| Property | Value (for related compounds) | Source |
| Molecular Weight | 289.24 g/mol | [3] |
| Melting Point | 159-161 °C (for 2,4-dinitrodiphenylamine) | [4][5][6] |
| Boiling Point | ~413.8 °C (for 2,4-dinitrodiphenylamine) | [4] |
| Appearance | Expected to be a yellow to orange solid | [7] |
| Solubility | Low solubility in water; more soluble in organic solvents like DMSO, acetone, and ethanol.[7][8] For the 4'-methoxy isomer, solubility at pH 7.4 is reported as 1.5 µg/mL.[3] | [3][7][8] |
The solubility of dinitrodiphenylamines in organic solvents can often be enhanced by gentle heating or mechanical agitation such as sonication.[8] When preparing aqueous solutions from an organic stock (e.g., DMSO), it is crucial to keep the final organic solvent concentration low (typically <1% v/v) and to add the stock solution to the vigorously stirring aqueous buffer to prevent precipitation.[8]
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for this specific isomer is scarce. However, based on its structure and data from analogs, the following analytical signatures can be anticipated.
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetric nature of the molecule. Signals would be observed in the aromatic region, with distinct chemical shifts for the protons on both phenyl rings, influenced by the electron-withdrawing nitro groups and the electron-donating methoxy and amine groups. A singlet corresponding to the methoxy protons would be expected in the upfield region (around 3.8-4.0 ppm).
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¹³C NMR: The carbon NMR would show 13 distinct signals corresponding to each carbon atom. The carbons attached to the nitro groups would be significantly downfield shifted.
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Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 289.07, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and cleavage around the amine linkage.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹), and C-O stretching of the methoxy group.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A reverse-phase HPLC method is suitable for determining the purity of 2,4-Dinitro-2'-methoxydiphenylamine. This protocol is based on established methods for analyzing similar nitroaromatic compounds.[9][10]
Protocol:
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Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 150 mm).[9]
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Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 (v/v) mixture and ramping up the acetonitrile concentration.
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Flow Rate: 1.0 mL/min.[9]
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Column Temperature: 30°C.[9]
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Detection: UV-Vis detector set to a wavelength where the nitroaromatic chromophore has strong absorbance, such as 365 nm.[9]
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Sample Preparation: Prepare a stock solution in a suitable organic solvent like DMSO or acetonitrile. Dilute with the mobile phase to an appropriate concentration for analysis.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Dinitro-4'-methoxydiphenylamine | C13H11N3O5 | CID 260958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dinitrodiphenylamine | CAS#:961-68-2 | Chemsrc [chemsrc.com]
- 5. 961-68-2 CAS MSDS (2,4-Dinitrodiphenylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS No.961-68-2,2,4-Dinitrodiphenylamine Suppliers,MSDS download [lookchem.com]
- 7. CAS 961-68-2: 2,4-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iomcworld.com [iomcworld.com]
- 10. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
